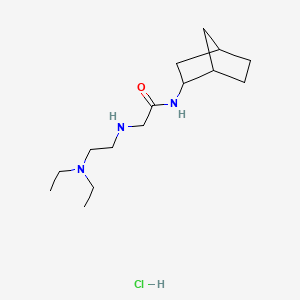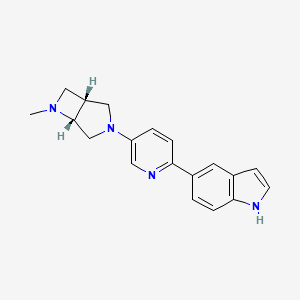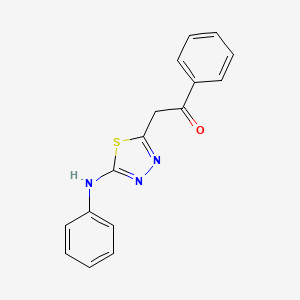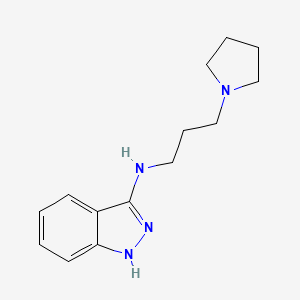
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
準備方法
The synthesis of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be achieved through various methods. One common approach involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant . Another method includes reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C-N and N-N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.
化学反応の分析
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the indazole ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like DMSO, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reagents and conditions used.
科学的研究の応用
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as a hinge-binding fragment in tyrosine kinase inhibitors, effectively binding to the hinge region of the enzyme and inhibiting its activity . This interaction disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
類似化合物との比較
1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- can be compared with other similar compounds, such as:
1H-Indazol-3-amine: A simpler indazole derivative with similar biological activities but lacking the pyrrolidinylpropyl group.
5-Aminoindazole: Another indazole derivative with potential biological activities, used in various synthetic applications.
Indazole-5-carboxaldehyde: A compound used in the synthesis of more complex indazole derivatives. The uniqueness of 1H-Indazol-3-amine, N-(3-(1-pyrrolidinyl)propyl)- lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other indazole derivatives.
特性
CAS番号 |
82819-13-4 |
|---|---|
分子式 |
C14H20N4 |
分子量 |
244.34 g/mol |
IUPAC名 |
N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-2-7-13-12(6-1)14(17-16-13)15-8-5-11-18-9-3-4-10-18/h1-2,6-7H,3-5,8-11H2,(H2,15,16,17) |
InChIキー |
JZMAFMWIMRRBKR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCNC2=NNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


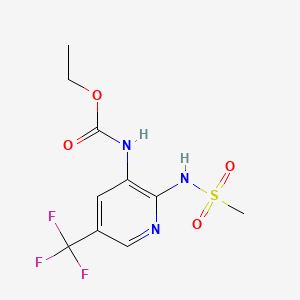
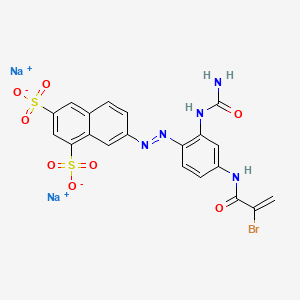
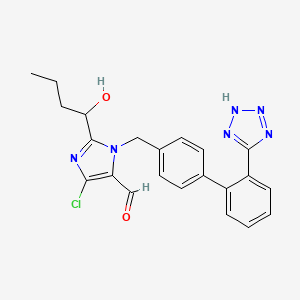
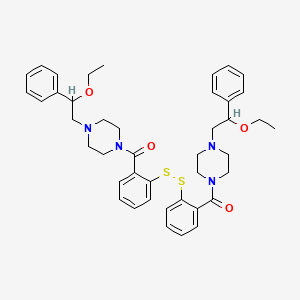
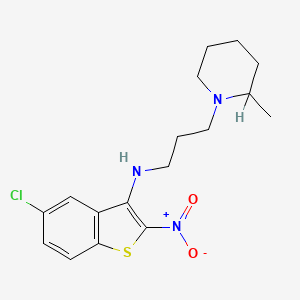
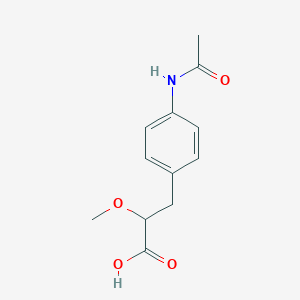
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)

